

Application Notes: Laboratory Scale Synthesis of Ivacaftor Benzenesulfonate

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Compound of Interest

Compound Name: *Ivacaftor benzenesulfonate*

Cat. No.: *B1139303*

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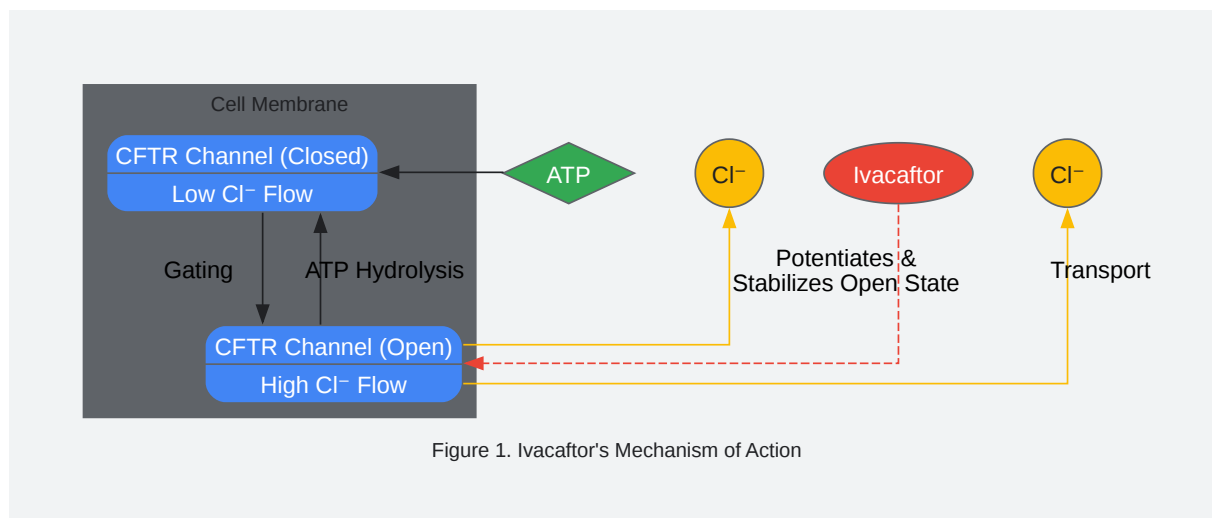
For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **Ivacaftor benzenesulfonate**. The synthesis is presented in three main stages: the preparation of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core via the Gould-Jacobs reaction, the synthesis of the key 5-amino-2,4-di-tert-butylphenol intermediate, and the final amide coupling to yield Ivacaftor, followed by its conversion to the benzenesulfonate salt. This guide includes comprehensive experimental procedures, quantitative data summaries, and graphical representations of the synthetic workflow and mechanism of action to aid researchers in the replication of this process.

Mechanism of Action: CFTR Potentiation

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In patients with certain CFTR mutations (e.g., G551D), the CFTR channel is present on the cell surface but has a defective gating mechanism, meaning it does not open frequently enough to allow for adequate chloride ion transport. Ivacaftor binds directly to the CFTR protein and acts as an allosteric modulator, inducing a conformational change that increases the probability of the channel being in an open state. This enhanced channel gating facilitates increased chloride ion transport across the cell membrane, helping to restore hydration of the airway surface liquid.

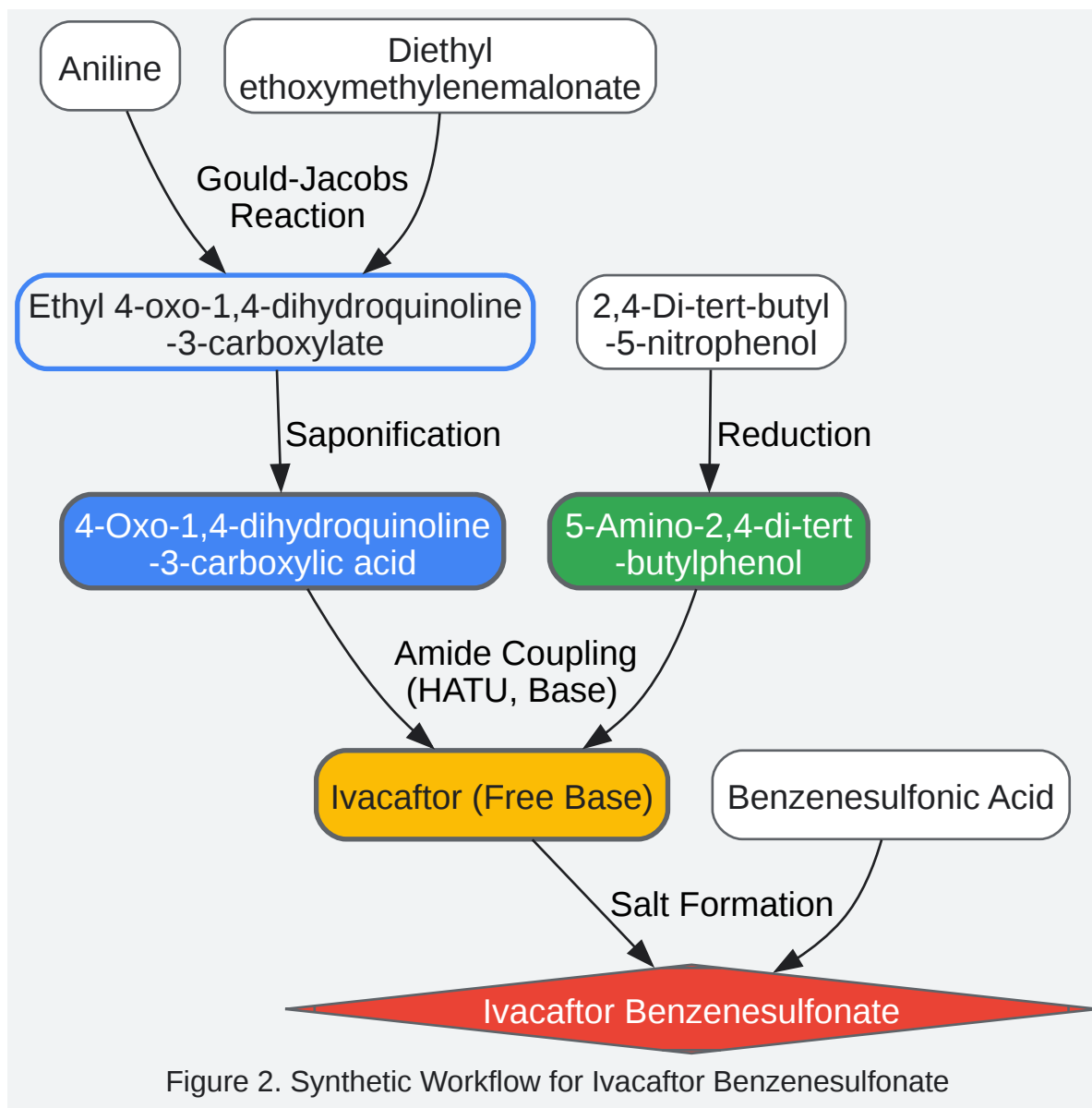


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Figure 1. Simplified diagram of Ivacaftor's potentiation of the CFTR channel.

Synthetic Workflow Overview

The synthesis of **Ivacaftor benzenesulfonate** is a multi-step process. It begins with the parallel synthesis of two key fragments. The first fragment, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is prepared using the Gould-Jacobs reaction. The second fragment, 5-amino-2,4-di-tert-butylphenol, is synthesized from its corresponding nitrophenol precursor. These two intermediates are then joined via an amide coupling reaction, commonly facilitated by a reagent such as HATU. The resulting Ivacaftor free base is subsequently treated with benzenesulfonic acid to yield the final benzenesulfonate salt.



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